molecular formula C13H8ClNS B1347238 5-Chloro-2-phenyl-1,3-benzothiazole CAS No. 952-16-9

5-Chloro-2-phenyl-1,3-benzothiazole

Cat. No.: B1347238
CAS No.: 952-16-9
M. Wt: 245.73 g/mol
InChI Key: SVTDXKPYBJXBJR-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with a chlorine atom at the 5th position and a phenyl group at the 2nd position. Benzothiazole derivatives, including this compound, are known for their wide range of biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-phenyl-1,3-benzothiazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. This compound has been shown to inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing their normal function. Additionally, this compound interacts with various proteins, altering their conformation and activity, which can lead to significant changes in cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival. Its influence on cellular metabolism includes changes in the levels of various metabolites and the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the active sites of enzymes, leading to their inhibition . This compound can also interact with DNA, causing structural changes that affect gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes. These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At high doses, this compound can be toxic, leading to adverse effects such as organ damage and systemic toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization of this compound within cells can influence its biological activity, as it may interact with different biomolecules in different cellular environments.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with benzoyl chloride in the presence of a base, followed by chlorination . Another approach includes the cyclization of 2-mercaptoaniline with benzoyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenyl-1,3-benzothiazole is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical reactivity and biological activities. This combination of substituents enhances its potential as a versatile compound in various fields of research and industry .

Properties

IUPAC Name

5-chloro-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTDXKPYBJXBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322979
Record name 5-Chloro-2-phenyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-16-9
Record name NSC402598
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-phenyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Chloro-2-phenyl-1,3-benzothiazole?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C13H8ClNS []. Using this formula and a periodic table, we can calculate the molecular weight to be approximately 245.73 g/mol.

Q2: What is the spatial relationship between the benzothiazole ring system and the phenyl ring in this compound?

A2: The abstract states that the dihedral angle between the benzothiazole ring system and the phenyl ring is 7.11° (8) []. This indicates that the two rings are nearly coplanar, with a slight twist.

Q3: How are the molecules of this compound arranged in its crystal structure?

A3: The abstract mentions that the molecules in the crystal structure of this compound are arranged parallel to the c axis []. This suggests a specific type of packing arrangement within the crystal lattice.

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